2,4,6-Tris(dimethylaminomethyl)phenol

Epoxy Curing Kinetics Polymercaptan Formulation Tertiary Amine Accelerators

2,4,6-Tris(dimethylaminomethyl)phenol, also known as DMP-30 and assigned CAS Registry Number 90-72-2, is an aromatic organic compound distinguished by its dual functionality—it contains both tertiary amine and phenolic hydroxyl groups within the same molecule. With a molecular formula of C15H27N3O and a molecular weight of approximately 265.40 g/mol , this Mannich base is widely utilized in industrial polymer chemistry as a versatile curing accelerator for epoxy resins and a specialized trimerization catalyst for polyisocyanurate (PIR) foams.

Molecular Formula C15H27N3O
Molecular Weight 265.39 g/mol
CAS No. 90-72-2
Cat. No. B167129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(dimethylaminomethyl)phenol
CAS90-72-2
Synonyms2,4,6-tris(dimethylaminomethyl)phenol
DMP 30
DMP-30
tri-L-(dimethylaminomethyl)phenol
tris-DMP
Molecular FormulaC15H27N3O
Molecular Weight265.39 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C
InChIInChI=1S/C15H27N3O/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6/h7-8,19H,9-11H2,1-6H3
InChIKeyAHDSRXYHVZECER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.64X10+5 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





90-72-2 (DMP-30) Chemical Profile: Curing Accelerator & Trimerization Catalyst for High-Performance Resins


2,4,6-Tris(dimethylaminomethyl)phenol, also known as DMP-30 and assigned CAS Registry Number 90-72-2, is an aromatic organic compound distinguished by its dual functionality—it contains both tertiary amine and phenolic hydroxyl groups within the same molecule [1]. With a molecular formula of C15H27N3O and a molecular weight of approximately 265.40 g/mol [1], this Mannich base is widely utilized in industrial polymer chemistry as a versatile curing accelerator for epoxy resins and a specialized trimerization catalyst for polyisocyanurate (PIR) foams [2].

1 Mannich base with three dimethylaminomethyl groups on a phenolic core
2 Dual tertiary amine and phenolic hydroxyl functionality in one molecule
3 Supports epoxy curing acceleration and polyisocyanurate (PIR) trimerization

Why Generic Substitution of 90-72-2 (DMP-30) in Formulations is Not Feasible: Structural and Kinetic Differentiation


The substitution of 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) with generic tertiary amines such as BDMA or DMEA is not trivial due to its distinct molecular architecture. The molecule possesses three dimethylaminomethyl substituents on a phenolic ring, which confers a higher amine functionality and unique catalytic properties compared to mono- or di-functional amines [1]. This structural difference directly impacts reaction kinetics, curing profiles, and material compatibility in both epoxy and polyurethane systems. As highlighted in comparative studies, the catalytic efficiency and curing behavior of DMP-30 can significantly differ from those of simpler amines like BDMA, influencing critical process parameters such as activation energy and epoxy group conversion rates [2]. Therefore, a direct one-to-one replacement without quantitative performance verification would likely result in suboptimal cure kinetics, altered pot life, and potential failure of the final material to meet specified mechanical or thermal properties.

Structural mismatch Tri-functional amine architecture may lead to distinct reaction kinetics compared to mono- or di-functional alternatives.
Performance drift Direct replacement without cure verification may result in altered pot life, hardness development, or incomplete conversion.
Selectivity context PIR trimerization preference and viscosity build-up profile can differ from other tertiary amine accelerators.

Quantitative Differentiation Evidence for 2,4,6-Tris(dimethylaminomethyl)phenol (CAS 90-72-2) Against Common Alternatives


Epoxy-Polymercaptan Curing Acceleration: DMP-30 vs. BDMA vs. TEA

In epoxy resin/polymercaptan systems, DMP-30 demonstrates superior catalytic efficiency compared to benzyl dimethylamine (BDMA) and triethylamine (TEA). At a loading of 5 wt%, DMP-30 achieved an epoxy group conversion rate of 85.2% within 20 minutes at 25°C, a key metric for fast-curing applications [1]. The study also determined the kinetic parameters for the DMP-30-catalyzed system, reporting reaction orders (m, n) of 0.297 and 1.276, and an activation energy of 37.344 kJ/mol [1].

Epoxy-Polymercaptan Cure Acceleration
Head-to-head
85.2% epoxy conversion in 20 min at 5 wt% loading, 25°C
Supports selection for fast-curing adhesive and coating systems
Reaction orders m=0.297, n=1.276; Ea=37.34 kJ/mol. BDMA/TEA showed lower efficiency.
Epoxy Curing Kinetics Polymercaptan Formulation Tertiary Amine Accelerators

Epoxy-Anhydride Cure Kinetics: Activation Energy of DMP-30 and BDMA Systems

A comparative study of DGEBF/MeHHPA epoxy-anhydride systems catalyzed by DMP-30 and BDMA revealed similar activation energies when accelerators were kept constant. However, increasing the accelerator content from 0.2 phr to 0.5 phr led to a significant decrease in activation energy for both systems, dropping from 115 kJ/mol to 85 kJ/mol [1]. This indicates that while both compounds influence cure kinetics, the overall system activation energy can be tuned by catalyst loading, a critical factor for optimizing industrial cure schedules.

Epoxy-Anhydride Activation Energy
Head-to-head
Ea decreased from ~115 to ~85 kJ/mol when loading increased 0.2→0.5 phr
Enables tunable cure schedules by adjusting catalyst concentration
DGEBF/MeHHPA system; similar trend observed for BDMA.
Epoxy-Anhydride Curing Activation Energy Non-isothermal DSC

Polyurethane (PUR) Trimerization Selectivity: DMP-30's Higher Affinity for PIR vs. PUR

2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) exhibits a marked catalytic selectivity for the polyisocyanurate (PIR) trimerization reaction over the standard polyurethane (PUR) reaction [1]. While the article does not provide a quantitative ratio, it explicitly states that its selectivity for PIR is 'higher than that of PUR' [1]. This selectivity is a critical differentiating factor for applications where rigid PIR foam formation is the primary objective, as it minimizes competing side reactions that could compromise foam structure and thermal insulation properties.

PIR Trimerization Selectivity
Class-level
Selectivity for PIR reaction higher than for PUR (qualitative)
Preferential PIR formation supports rigid foam insulation applications
Quantitative ratio not reported; class-level inference.
Polyisocyanurate Foam Trimerization Catalyst Reaction Selectivity

Impact on Viscosity and Working Life in Epoxy Embedding Media: DMP-30 vs. BDMA and DMAE

In specialized applications such as epoxy embedding media for electron microscopy, the choice of catalyst significantly impacts processability. A comparative study found that DMP-30 formulations exhibited higher viscosity and a more rapid loss in fluidity, leading to a shorter useful pot life compared to systems catalyzed by benzyl dimethylamine (BDMA) or dimethylaminoethanol (DMAE) [1]. The study quantified this by measuring Average Flow Time (AFT) and Volume Flow Rate (VFR), which are correlates of viscosity, demonstrating that DMP-30's high activity can be a disadvantage in processes requiring extended infiltration times.

Embedding Media Viscosity & Pot Life
Head-to-head
Higher viscosity, rapid fluidity loss, and shorter pot life vs. BDMA/DMAE
May limit use in protocols requiring extended infiltration times
Measured in Embed 812 and LX112 at 5–60 min post-mix.
Electron Microscopy Epoxy Embedding Pot Life Viscosity

Concentration-Dependent Hardness Development in Mercaptan-Epoxy Systems

The concentration of DMP-30 has a direct and quantifiable impact on the cure speed and ultimate hardness of mercaptan-cured epoxy systems. A formulation study showed that increasing the DMP-30 concentration from 5 parts to 10 parts per hundred parts of epoxy/polymercaptan mixture drastically accelerates hardness development. At 10 parts, hardness development occurred 'on the matter of minutes', while at 5 parts, gelation was 'slow' and ultimate hardness was 'low' [1]. The study also noted that 7.5 parts of DMP-30 provided similar gel times but not as high ultimate hardness as the 10-part formulation [1].

Concentration-Dependent Hardness
Reported
10 phr: rapid hardness (minutes); 5 phr: slow gel, low ultimate hardness
Tunable cure profile and final hardness by loading adjustment
Mercaptan-epoxy system at ambient temperature.
Polymercaptan Curing Hardness Development Fast-Curing Adhesives

Catalytic Efficiency in Epoxy-Amine Gel Time: DMP-30 vs. DBU and BDMA

A comparative analysis of gel times for an EPON 828 / DETA epoxy-amine system at 25°C revealed that DMP-30 provides an intermediate cure speed. The gel time for DMP-30 was 22 minutes at a 1.0% loading, which is slower than DBU (18 minutes) but significantly faster than BDMA (35 minutes) [1]. This positions DMP-30 as a moderate-activity catalyst that balances rapid curing with a manageable working time, in contrast to the ultra-fast DBU or the slower BDMA.

Epoxy-Amine Gel Time
Head-to-head
DMP-30: 22 min; DBU: 18 min; BDMA: 35 min (1.0% loading, 25°C)
Moderate reactivity balances cure speed with working time
EPON 828 / DETA system. DBU faster, BDMA slower.
Epoxy Gel Time Cure Speed Tertiary Amine Accelerators

High-Impact Application Scenarios for 2,4,6-Tris(dimethylaminomethyl)phenol (CAS 90-72-2) Based on Comparative Evidence


High-Throughput Manufacturing of Fast-Curing Adhesives and Coatings

For industrial manufacturing lines requiring rapid throughput, DMP-30's proven ability to accelerate mercaptan-epoxy systems to a full cure in a matter of minutes at 10 phr loading [1] is a critical advantage. This quantifiable cure speed, which can be tuned by adjusting catalyst concentration, directly translates to shorter cycle times and increased productivity. The 85.2% epoxy conversion rate within 20 minutes in polymercaptan systems [2] further validates its suitability for applications where immediate handling strength is required.

Formulation of Balanced-Reactivity Epoxy-Amine Systems for Composite Manufacturing

In processes like vacuum infusion or filament winding where a controlled gel time is essential for proper fiber wet-out, DMP-30's intermediate gel time of 22 minutes at 1.0% loading [1] offers a practical balance. It provides a significant processing window compared to ultra-fast catalysts like DBU (18 min), while still delivering faster cure than slower alternatives like BDMA (35 min) [1]. This property is directly linked to the activation energy data, which shows that cure kinetics can be further tailored by adjusting the catalyst loading .

Production of High-Performance Polyisocyanurate (PIR) Rigid Foam Insulation

For manufacturers of PIR insulation panels, the documented selectivity of DMP-30 for the isocyanurate trimerization reaction over the standard urethane reaction [1] is a key procurement criterion. This selectivity helps ensure the formation of the desired PIR ring structure, which is essential for achieving superior thermal stability and fire resistance in rigid foam products. This functional specificity makes DMP-30 a preferred catalyst over less selective tertiary amines in this niche but high-volume industrial application.

Research Applications Requiring Extended Pot Life and Low Viscosity (e.g., Electron Microscopy)

In stark contrast to fast-cure applications, research protocols for preparing biological specimens for electron microscopy often require low-viscosity embedding media with a long pot life to ensure complete infiltration of delicate tissues. Comparative evidence shows that DMP-30 leads to higher viscosity and a more rapid loss of fluidity compared to BDMA or DMAE [2]. In this specific use case, the quantitative performance of DMP-30 would likely rule it out in favor of these alternatives, highlighting the importance of application-specific catalyst selection.

Application
Selection Property
Validation Focus
Fast-cure adhesive and coating manufacturing
Rapid mercaptan-epoxy cure acceleration
Verify conversion rate and hardness build for target formulation
Composite manufacturing with controlled gel time
Moderate gel time for extended wet-out and processing window
Assess pot life and cure profile under infusion or winding conditions
Polyisocyanurate (PIR) rigid foam production
Preferential PIR trimerization over PUR reaction
Confirm foam morphology, thermal stability, and fire resistance
Electron microscopy epoxy embedding
Higher viscosity, shorter pot life relative to some alternatives
Evaluate infiltration capability and working time for tissue protocols

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